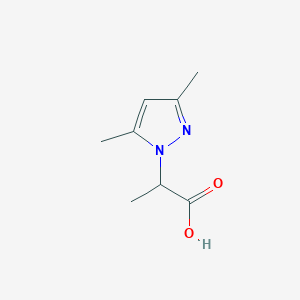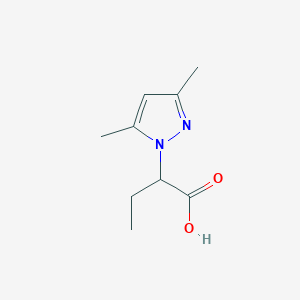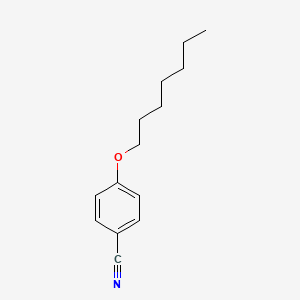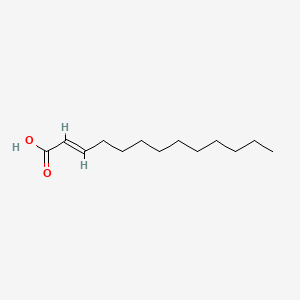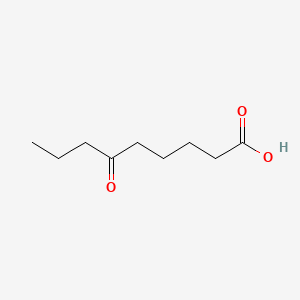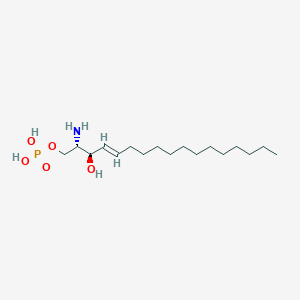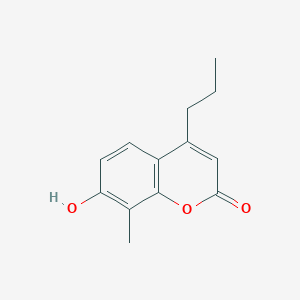![molecular formula C16H12ClN3O2S2 B1309198 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1309198.png)
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is a complex organic compound featuring a thiazole ring, an indole moiety, and a propenenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.
Coupling Reactions: The thiazole and indole intermediates are then coupled using a suitable linker, such as a chloromethyl group, under basic conditions.
Propenenitrile Addition: Finally, the propenenitrile group is introduced through a Knoevenagel condensation reaction involving the indole-thiazole intermediate and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: The compound is studied for its insecticidal and fungicidal properties.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile involves interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug targeting BRAF kinase.
Dasatinib: Another thiazole-based compound used as a tyrosine kinase inhibitor for cancer treatment.
Ixabepilone: A thiazole-containing epothilone analog used in chemotherapy.
Uniqueness
3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile is unique due to its combination of a thiazole ring, indole moiety, and propenenitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H12ClN3O2S2 |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C16H12ClN3O2S2/c1-24(21,22)13(7-18)6-11-9-20(10-12-8-19-16(17)23-12)15-5-3-2-4-14(11)15/h2-6,8-9H,10H2,1H3 |
Clé InChI |
OOXUOGPUMKTUME-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CN=C(S3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


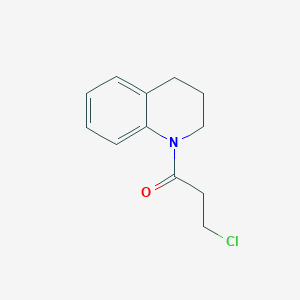
![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
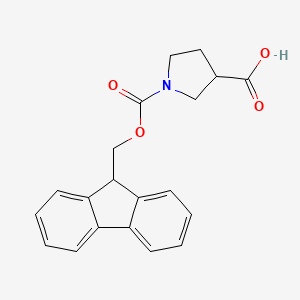
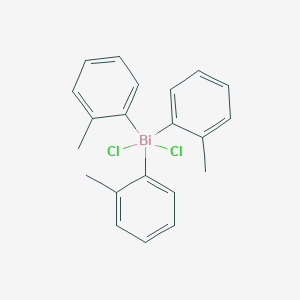

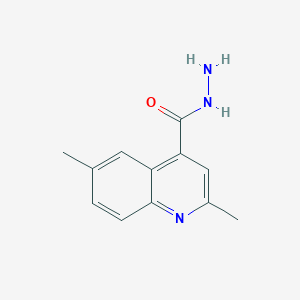
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)
